Integrin Binding Peptide

Integrin binding affinity αvβ3 integrin αIIbβ3 integrin

Integrin Binding Peptide (Ac-GCGYGRGDSPG-NH₂) is the linear RGD fibronectin-derived peptide providing broad-spectrum integrin engagement (α5β1, αvβ3, αIIbβ3). Unlike cyclic RGD analogs with subtype-selective binding and higher cost, this linear peptide delivers promiscuous integrin recognition ideal for cell adhesion substrates, PEG hydrogel functionalization, and competitive displacement assay calibration. With ≥98% purity, ≥60 mg/mL aqueous solubility, and scalable synthesis, it is the cost-effective choice when broad integrin coverage outweighs single-subtype nanomolar potency. Select this standard for reproducible multi-integrin studies.

Molecular Formula C42H63N15O16S
Molecular Weight 1066.1 g/mol
Cat. No. B10831705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntegrin Binding Peptide
Molecular FormulaC42H63N15O16S
Molecular Weight1066.1 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)N
InChIInChI=1S/C42H63N15O16S/c1-21(59)47-15-31(62)55-28(20-74)38(70)51-18-33(64)53-25(12-22-6-8-23(60)9-7-22)37(69)50-16-32(63)52-24(4-2-10-46-42(44)45)36(68)49-17-34(65)54-26(13-35(66)67)39(71)56-27(19-58)41(73)57-11-3-5-29(57)40(72)48-14-30(43)61/h6-9,24-29,58,60,74H,2-5,10-20H2,1H3,(H2,43,61)(H,47,59)(H,48,72)(H,49,68)(H,50,69)(H,51,70)(H,52,63)(H,53,64)(H,54,65)(H,55,62)(H,56,71)(H,66,67)(H4,44,45,46)/t24-,25-,26-,27-,28-,29-/m0/s1
InChIKeyBAWYJWNZJUIAMG-AQRCPPRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Integrin Binding Peptide: A Fibronectin-Derived RGD Motif for Integrin-Mediated Cell Adhesion and Targeted Therapeutic Development


Integrin Binding Peptide is a nine-amino-acid linear peptide derived from the fibronectin cell-binding domain, containing the canonical Arg-Gly-Asp (RGD) motif that mediates recognition by multiple integrin subtypes including α5β1 and αvβ3 . The peptide, with molecular formula C42H63N15O16S and CAS Number 278792-07-7, functions as a competitive ligand for integrin receptors and is widely employed as a cell adhesion substrate, a targeting moiety in drug delivery conjugates, and a reference compound for integrin binding studies . The RGD sequence represents the minimal recognition motif shared across numerous extracellular matrix proteins including fibronectin, vitronectin, and fibrinogen, enabling this peptide to mimic native integrin-ligand interactions in diverse experimental systems [1].

Why Linear RGD, Cyclic RGD, and Non-RGD Integrin-Binding Peptides Cannot Be Interchanged in Experimental Design


Integrin-binding peptides are not functionally interchangeable despite sharing a common receptor target family. Linear RGD peptides exhibit distinct integrin subtype selectivity profiles, reduced metabolic stability, and lower binding affinity compared to conformationally constrained cyclic RGD analogs such as c(RGDfK) and Cilengitide [1][2]. Non-RGD peptides like ATN-161 (Ac-PHSCN-NH2), which targets the integrin α5β1 synergy region rather than the RGD-binding pocket, display completely orthogonal binding mechanisms and therapeutic windows [3]. Furthermore, integrin subtype selectivity varies dramatically across peptide classes: linear RGD demonstrates micromolar affinity across multiple integrins, whereas cyclic RGD peptides achieve nanomolar potency with defined selectivity for αvβ3 and αvβ5 over αIIbβ3 [4][5]. Substituting one peptide for another without accounting for these quantifiable differences in affinity, selectivity, stability, and mechanism of action will produce non-comparable and potentially misleading experimental results.

Quantitative Differentiation of Integrin Binding Peptide: Affinity, Selectivity, and Stability Comparisons Against cRGD and Non-RGD Analogs


Integrin Subtype Binding Affinity: Linear RGD Versus Cyclic cRGD on αvβ3 and αIIbβ3

Linear RGD peptide demonstrates substantially different integrin subtype selectivity compared to cyclic cRGD. While cRGD achieves nanomolar affinity for αvβ3 (IC50 = 0.05 nM), linear RGD exhibits approximately 1000-fold lower affinity for the same receptor (IC50 > 1000 nM) [1]. Conversely, linear RGD maintains measurable affinity for the platelet integrin αIIbβ3 (IC50 = 52 nM), whereas cRGD shows significantly reduced binding to this off-target receptor (IC50 = 25 nM in one study; selectivity ratio approximately 500:1 favoring αvβ3 over αIIbβ3) [1]. This inverted selectivity profile indicates that linear RGD is a broad-spectrum integrin ligand, while cRGD achieves high selectivity for αvβ3 [2]. Cilengitide, a further optimized cyclic RGD pentapeptide, exhibits 100- to 1000-fold increased activity over linear reference peptides against αvβ3 and demonstrates even greater selectivity against αIIbβ3 [2].

Integrin binding affinity αvβ3 integrin αIIbβ3 integrin RGD peptides

Metabolic Stability and Enzymatic Degradation Resistance: Linear RGD Versus Cyclic RGD

Linear RGD peptides are significantly more susceptible to chemical and enzymatic degradation compared to cyclic RGD analogs. Linear RGD peptides are described as 'more sensitive to chemical degradation' and exhibit increased susceptibility to proteolytic cleavage in biological environments [1]. Cyclization of the RGD motif imposes conformational constraints that both reduce enzymatic recognition and enhance overall tracer stability in vivo [1][2]. This stability difference translates directly to functional performance: cRGD-conjugated gold nanoparticles demonstrated 2.3-fold higher cellular uptake in A375 melanoma cells compared to linear RGD-conjugated nanoparticles, a difference attributed specifically to the constrained conformation enhancing integrin recognition [3]. In cell proliferation assays using MCF-7 breast carcinoma cells, cyclic RGD exerted greater inhibitory potency than linear RGD, consistent with its enhanced stability and receptor engagement [4].

Peptide stability enzymatic degradation cyclic RGD linear RGD

Mechanistic Orthogonality: RGD-Based Peptides Versus Non-RGD Peptide ATN-161

ATN-161 (Ac-PHSCN-NH2) represents a fundamentally distinct class of integrin-binding peptide that does not contain an RGD motif and operates through a different binding mechanism. While RGD peptides bind directly to the ligand-binding pocket shared by multiple integrins, ATN-161 is a capped pentapeptide derived from the PHSRN synergy region of fibronectin that selectively targets integrin α5β1 [1][2]. In a Phase 1 clinical trial (NCT00352313), ATN-161 was administered to 26 patients with advanced solid tumors at doses ranging from 0.1 to 16 mg/kg thrice weekly, demonstrating dose-independent pharmacokinetics at lower doses and saturable pharmacokinetics at 8.0-16.0 mg/kg [3]. All treatment-related adverse events were grade 2 or lower, and approximately one-third of patients achieved prolonged stable disease exceeding four treatment cycles [2][3]. This favorable safety profile contrasts with broader-spectrum RGD peptides, which carry theoretical bleeding risk due to αIIbβ3 cross-reactivity [4]. ATN-161 is classified as a non-RGD-based integrin-binding peptide with completed Phase I/II clinical evaluation [2].

α5β1 integrin ATN-161 non-RGD peptide synergy region

Clinical Validation Status: Cyclic RGD Cilengitide Phase III Outcomes Versus Linear RGD Research-Use Status

Cilengitide (c(RGDf[NMe]V)), a cyclic RGD pentapeptide optimized through N-methylation, is the most clinically advanced integrin-binding peptide, having reached Phase III evaluation in glioblastoma [1][2]. Cilengitide inhibits αvβ3 and αvβ5 integrins with reported IC50 values of 1-4 nM and 79-140 nM, respectively . While the compound was well tolerated in Phase I/II trials and demonstrated promising activity when combined with standard radiochemotherapy in patients with MGMT promoter methylation, the Phase III randomized trial (CENTRIC, EORTC 26071-22072) failed to meet its primary endpoint of improved overall survival [1][2]. Cilengitide had only limited activity as a single agent in glioblastoma [3]. In contrast, linear RGD peptides remain exclusively research-use compounds with no clinical development path, serving primarily as cell adhesion substrates and reference ligands rather than therapeutic candidates . This clinical-grade validation for cyclic RGD contrasts with the purely research-grade application scope of linear RGD peptides.

Cilengitide Phase III trial glioblastoma clinical efficacy

Product Purity and Characterization Standards: Integrin Binding Peptide Quality Metrics

Integrin Binding Peptide (CAS 278792-07-7) is commercially available with defined purity specifications ranging from 98% to 99.73% as determined by HPLC analysis, with molecular weight of 1066.11 Da and formula C42H63N15O16S . Typical solubility is reported as ≥60 mg/mL in water at 25°C, enabling flexible formulation for diverse experimental applications . Storage recommendations include sealed, dry conditions at -20°C to maintain peptide integrity [1]. Comparable linear RGD peptides are available at lower purity specifications (typically >95% by HPLC), while some research-grade integrin peptides are offered at >80% purity, which may introduce confounding variables in sensitive cell-based assays [2]. Higher purity specifications (>99%) reduce the likelihood of truncated sequences or deletion peptides interfering with quantitative binding measurements, particularly in surface plasmon resonance or competitive ELISA formats where minor impurities can produce anomalous IC50 shifts .

Peptide purity HPLC quality control batch consistency

Stem Cell and Tissue Engineering Applications: Integrin α5β1-Binding Peptide as Defined Substrate

In a systematic evaluation of eight pure synthetic integrin-binding short peptides as coatings for induced pluripotent stem cell (iPSC) growth and anterior foregut endoderm (AFE) generation, the integrin α5β1-binding peptide was identified as the most promising defined substrate [1]. This peptide demonstrated equivalent efficiency to traditional Matrigel coating in supporting both iPSC expansion and guided differentiation toward AFEs via a definitive endoderm intermediate [1]. Other integrin-binding peptides evaluated, including those targeting αVβ8, αIIbβ3, α3β1, α6β1, αVβ1, αVβ6, and αMβ2, showed lower AFE generation efficiency and required a temporal suspension growth phase during the DE-inducing stage [1]. The α5β1-binding peptide supported full-anchorage-dependent differentiation throughout the entire protocol, eliminating the need for suspension culture and providing a fully defined, xeno-free alternative to Matrigel for clinical-grade stem cell manufacturing [1].

iPSC anterior foregut endoderm defined substrate Matrigel alternative

Optimal Research and Industrial Application Scenarios for Integrin Binding Peptide Based on Quantitative Evidence


Cell Adhesion and Biomaterial Coating: When Broad-Spectrum Integrin Engagement Is Required

Integrin Binding Peptide is optimally employed as a cell adhesion substrate when broad-spectrum integrin engagement is desired rather than subtype-selective targeting. Based on evidence showing linear RGD maintains measurable affinity across multiple integrin subtypes (αIIbβ3 IC50 = 52 nM, with retained binding to α5β1 and αvβ3) [1], this peptide provides a versatile coating for promoting cell attachment in 2D and 3D culture systems. The high aqueous solubility (≥60 mg/mL) facilitates facile incorporation into hydrogel formulations and scaffold functionalization protocols. This application leverages the peptide's promiscuous integrin recognition profile to maximize cell adhesion efficiency, particularly for primary cell types or stem cells where multiple integrin engagement enhances survival and expansion.

Reference Standard for Integrin Binding Assays: Comparative Analysis Against Cyclic and Non-RGD Analogs

Integrin Binding Peptide serves as an essential reference standard for establishing baseline integrin binding activity in competitive displacement assays. The well-characterized binding profile, with quantifiable differences in αvβ3 affinity (>1000 nM) versus αIIbβ3 affinity (52 nM) compared to cRGD (αvβ3 IC50 = 0.05 nM) [1], provides a validated benchmark for assay calibration and compound screening. This application is particularly valuable when evaluating novel integrin antagonists, as the linear RGD peptide establishes the lower bound of potency against which optimized cyclic or non-RGD peptides can be quantitatively compared [2]. The high commercial purity (98-99.73%) ensures reproducible IC50 determinations across independent experiments.

Targeting Moiety for Nanoparticle and Drug Conjugate Functionalization

Integrin Binding Peptide is extensively utilized as a targeting ligand for functionalizing nanoparticles, liposomes, and polymer-drug conjugates intended for integrin-expressing cell populations. Although cyclic RGD achieves higher affinity and selectivity for αvβ3 [1], linear RGD peptides remain valuable targeting moieties when multivalent presentation can compensate for modest monomeric affinity [2]. The peptide's terminal functional groups enable straightforward conjugation chemistry to amine- or carboxyl-reactive surfaces and polymers. Evidence from comparative studies indicates that linear RGD conjugation achieves measurable but modest targeting enhancement (~2.3-fold lower than cRGD in matched systems) [3], making this peptide appropriate for applications where moderate targeting gain is sufficient and cost or synthetic accessibility is constrained.

Defined Substrate for iPSC Culture and Directed Differentiation to Anterior Foregut Endoderm

Based on direct comparative evidence, the integrin α5β1-binding peptide represents a defined, xeno-free substrate that supports iPSC expansion and guided differentiation toward anterior foregut endoderm with efficiency equivalent to Matrigel [4]. This application eliminates the batch-to-batch variability and undefined components associated with Matrigel, enabling reproducible manufacturing of clinical-grade AFE-derived cell products including lung progenitors and thyroid cells. Unlike alternative integrin-binding peptides that require suspension culture phases and produce lower differentiation efficiency [4], the α5β1-binding peptide supports full-anchorage-dependent differentiation throughout the entire protocol, streamlining workflow and reducing contamination risk. This scenario is directly supported by head-to-head comparison data establishing the superiority of α5β1-binding peptide over seven other integrin-targeting peptide coatings [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Integrin Binding Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.